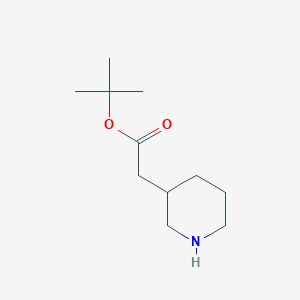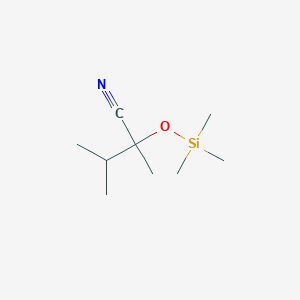
2-chloro-4-(1H-pyrazol-4-yl)benzonitrile
Overview
Description
2-Chloro-4-(1H-pyrazol-4-yl)benzonitrile is a chemical compound with the following properties:
- IUPAC Name : 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile
- Molecular Formula : C<sub>10</sub>H<sub>6</sub>ClN<sub>3</sub>
- Molecular Weight : 203.63 g/mol
- CAS Number : 1297537-37-1
- Appearance : A crystalline solid
Molecular Structure Analysis
The molecular structure of 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile consists of a benzene ring substituted with a chlorine atom and a pyrazole ring. The nitrile group (benzonitrile) is attached to the benzene ring. Refer to the ChemSpider entry for a visual representation.
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including substitution reactions, nucleophilic additions, and cyclizations. Investigating its reactivity with different reagents and conditions is essential for understanding its versatility.
Physical And Chemical Properties Analysis
- Melting Point : Information on the melting point is available in the relevant literature.
- Solubility : Investigate its solubility in various solvents.
- Stability : Assess its stability under different conditions (e.g., temperature, light, and humidity).
Safety And Hazards
- MSDS : The Material Safety Data Sheet (MSDS) for this compound can be found here.
- Handling Precautions : Follow standard laboratory safety practices when handling this compound.
Future Directions
Researchers should explore the following aspects:
- Biological Activity : Investigate its potential as a drug candidate or probe molecule.
- Derivatives : Synthesize and study derivatives to enhance its properties.
- Structural Modifications : Explore modifications to improve solubility, stability, and bioavailability.
Remember that this analysis is based on available information, and further research is necessary to uncover additional insights. If you need more detailed information, consult relevant scientific literature and peer-reviewed papers. 🧪🔬
properties
IUPAC Name |
2-chloro-4-(1H-pyrazol-4-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-10-3-7(1-2-8(10)4-12)9-5-13-14-6-9/h1-3,5-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYBEFJCTASPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNN=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-(1H-pyrazol-4-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[(Oxan-4-yl)methoxy]methyl}aniline](/img/structure/B1399558.png)
![[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1399563.png)



methylamine](/img/structure/B1399569.png)
![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1399572.png)
![3-[(2,3-Difluorophenyl)methoxy]azetidine](/img/structure/B1399573.png)

![{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1399575.png)

